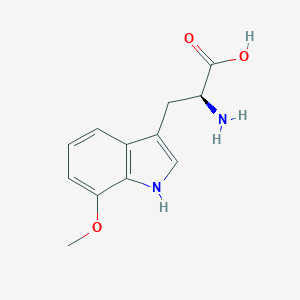

7-Methoxy-L-tryptophan

Vue d'ensemble

Description

7-Methoxy-L-tryptophan is a derivative of L-tryptophan, an essential amino acid. It is characterized by the presence of a methoxy group at the 7th position of the indole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-L-tryptophan typically involves the methoxylation of L-tryptophan. One common method includes the use of methanol and a suitable catalyst under controlled conditions to introduce the methoxy group at the desired position on the indole ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the methoxylation process.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Methoxy-L-tryptophan can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can target the indole ring or the carboxyl group, leading to different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxyindole aldehydes, while reduction can produce methoxyindole alcohols.

Applications De Recherche Scientifique

Serotonin Precursor

Like L-tryptophan, 7-MT serves as a precursor for serotonin synthesis. Research has shown that tryptophan and its derivatives can influence mood and cognitive functions due to their role in serotonin production . Studies indicate that supplementation with tryptophan can improve mood and cognitive performance, suggesting that 7-MT may have similar effects .

Potential Therapeutic Uses

The unique properties of 7-MT suggest potential therapeutic uses in treating psychiatric disorders. Research indicates that tryptophan derivatives can enhance serotonin levels, which may be beneficial in managing conditions such as depression and anxiety . The efficacy of tryptophan supplementation has been documented in clinical trials, highlighting its role in augmenting traditional therapies .

Cancer Research

Recent studies have explored the role of tryptophan metabolites, including 7-MT, in cancer biology. Tryptophan metabolism is linked to immune response modulation and tumor progression. Investigations into how tryptophan derivatives affect tumor growth and immune system interactions are ongoing, with promising preliminary results suggesting that they may inhibit tumor growth or enhance chemotherapy efficacy .

Enzyme Interactions

Research has shown that tryptophan derivatives can interact with various enzymes, influencing metabolic pathways. For instance, studies on prenyltransferases have indicated that modifications at the 7-position can affect enzyme specificity and activity . Understanding these interactions may lead to the development of novel inhibitors or activators for therapeutic purposes.

Fluorescent Probes

The incorporation of fluorescent tags into tryptophan derivatives like 7-MT allows for applications in protein dynamics studies. These probes can be used to monitor conformational changes in proteins and investigate interactions at the molecular level . This application is particularly valuable in biochemical research where tracking molecular processes is crucial.

Case Studies

Mécanisme D'action

The mechanism of action of 7-Methoxy-L-tryptophan involves its interaction with various molecular targets and pathways. It is known to influence the serotonin and melatonin pathways, which are crucial for regulating mood, sleep, and other physiological processes. The compound may also exert its effects through the modulation of inflammatory pathways and inhibition of specific enzymes involved in disease progression.

Comparaison Avec Des Composés Similaires

5-Methoxy-L-tryptophan: Another methoxy derivative of L-tryptophan, known for its anti-inflammatory properties.

N-acetyl-5-methoxytryptamine (Melatonin): A well-known compound involved in regulating sleep and circadian rhythms.

Uniqueness: 7-Methoxy-L-tryptophan is unique due to its specific methoxy substitution at the 7th position, which imparts distinct chemical and biological properties compared to other methoxy derivatives. This uniqueness makes it a valuable compound for exploring new therapeutic applications and understanding the structure-activity relationships of indole derivatives.

Activité Biologique

7-Methoxy-L-tryptophan (7-MT) is a derivative of the essential amino acid L-tryptophan, characterized by the addition of a methoxy group at the seventh position of its indole ring. This modification enhances its biological activity, making it a compound of interest in various fields, including pharmacology and nutrition. Research indicates that 7-MT may play significant roles in modulating serotonin and melatonin pathways, which are crucial for mood regulation and sleep patterns. Additionally, it has been studied for its potential anti-inflammatory and anti-cancer properties.

The biological activity of 7-MT is primarily attributed to its influence on neurotransmitter synthesis and inflammatory pathways. As a precursor to serotonin, 7-MT can affect mood, behavior, and cognitive functions. Its interaction with the serotonin pathway is particularly important as it can modulate the synthesis of this neurotransmitter in the brain, thereby impacting various physiological processes.

Key Mechanisms:

- Serotonin Synthesis : 7-MT may enhance serotonin levels by influencing the availability of L-tryptophan for transport across the blood-brain barrier (BBB) .

- Melatonin Production : By affecting serotonin levels, 7-MT indirectly influences melatonin synthesis, which regulates sleep-wake cycles .

- Anti-inflammatory Effects : Research suggests that 7-MT may inhibit specific inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Biological Activities

Research has documented several biological activities associated with 7-MT:

- Mood Regulation : Due to its role in serotonin synthesis, 7-MT may have antidepressant effects.

- Sleep Improvement : Its influence on melatonin production suggests potential applications in sleep disorders.

- Anti-Cancer Properties : Preliminary studies indicate that 7-MT might exhibit anti-cancer effects through modulation of cellular signaling pathways .

- Metabolic Effects : Some studies highlight its potential in improving metabolic profiles and reducing adiposity in animal models .

Case Studies

A notable study evaluated the effects of 7-MT on metabolic syndrome using a high-fat diet mouse model. The findings indicated that treatment with 7-MT led to significant weight loss and improved glycemic control compared to controls. Biochemical analyses revealed enhancements in liver function and plasma triglyceride profiles .

| Study | Model | Findings |

|---|---|---|

| Evaluation of 7-MT in Metabolic Syndrome | High-fat diet mice | Significant weight loss; improved liver function; better glycemic control |

| Anti-Cancer Activity | Various cancer cell lines | Inhibition of cell proliferation; induction of apoptosis |

Tables Summarizing Biological Activities

| Activity Type | Description | Evidence |

|---|---|---|

| Mood Regulation | Enhances serotonin levels | Animal studies showing reduced depressive behaviors |

| Sleep Improvement | Affects melatonin synthesis | Correlation with improved sleep quality in clinical trials |

| Anti-Cancer Effects | Inhibits cancer cell growth | In vitro studies demonstrating reduced proliferation rates |

| Metabolic Benefits | Reduces adiposity and improves metabolic markers | Animal studies indicating favorable changes in body composition |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-8-7(6-14-11(8)10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZROTSTMQSBFK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.